METHYL 4-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE
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Overview
Description
METHYL 4-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its quinoline core structure, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, followed by the introduction of the dimethoxy and carboxylate groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction could yield amine derivatives.
Scientific Research Applications
METHYL 4-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with various substitutions on the quinoline core. Examples include:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinidine: An antiarrhythmic agent used to treat certain types of irregular heartbeats.
Cinchonine: An alkaloid with antimalarial properties.
Uniqueness
METHYL 4-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 4-[2-(2,4-dimethylanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-13-6-7-16(14(2)8-13)25-22(26)12-31-19-11-18(23(27)30-5)24-17-10-21(29-4)20(28-3)9-15(17)19/h6-11H,12H2,1-5H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJAXENKBSYKNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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